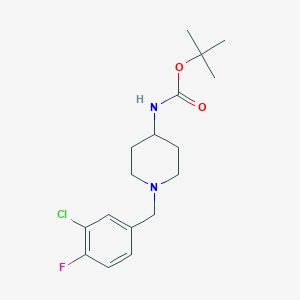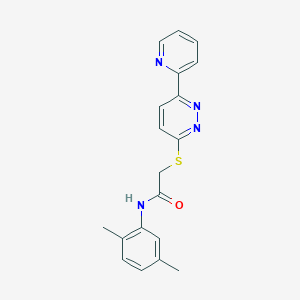
2-Aminohex-5-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminohex-5-enoic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Labelled Compounds
A novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14 C-labelled compounds, has been developed. This approach, based on the synthesis of 3-methyl-3-amino-butanol, facilitates the synthesis of labeled analogues for research purposes (Jessen, Selvig, & Valsborg, 2001).
Enantioselective Synthesis
Research has demonstrated a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a process crucial for the development of pharmaceuticals such as Pregabalin. The asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt is a key step in this synthesis, highlighting the importance of stereochemistry in drug design and synthesis (Burk et al., 2003).
Anti-bacterial Activity
Fatty acid hydrazides have been utilized to synthesize biologically active compounds with good antimicrobial activity against various bacteria. This research showcases the potential of derivatives of 2-Aminohex-5-enoic acid in developing new antimicrobial agents, which is critical in the fight against antibiotic-resistant bacteria (Banday, Mattoo, & Rauf, 2010).
Drug Mechanism and Inhibition Studies
Vigabatrin, a derivative of 4-aminohex-5-enoic acid, is an antiepilepsy drug known for its mechanism-based inactivation of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). Studies on analogs of vigabatrin provide insights into the enzyme inhibition mechanisms, contributing to the development of more effective treatments for epilepsy (Wang & Silverman, 2004).
Mécanisme D'action
Target of Action
The primary target of 2-Aminohex-5-enoic acid, also known as γ-Vinyl GABA, is the enzyme γ-aminobutyric acid transaminase (GABA-T) . GABA-T is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the degradation of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
2-Aminohex-5-enoic acid acts as an inhibitor of GABA-T . It competes with GABA for the active site of the enzyme, thereby reducing the rate of GABA degradation . This leads to an increase in the concentration of GABA in the brain, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The action of 2-Aminohex-5-enoic acid primarily affects the GABA shunt, a series of biochemical reactions involving GABA. The GABA shunt plays a crucial role in the regulation of the levels of GABA in the brain . By inhibiting GABA-T, 2-Aminohex-5-enoic acid disrupts the normal functioning of the GABA shunt, leading to an increase in GABA levels .
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water when heated This suggests that it may have reasonable bioavailability
Result of Action
The inhibition of GABA-T by 2-Aminohex-5-enoic acid results in an increase in the concentration of GABA in the brain . This leads to enhanced inhibitory neurotransmission, which can have various effects depending on the specific neural circuits involved. The increased GABA levels could potentially be used to treat conditions associated with reduced GABAergic activity, such as epilepsy and certain mood disorders .
Action Environment
The action of 2-Aminohex-5-enoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with GABA-T . Additionally, the temperature can affect the solubility of the compound, which may impact its bioavailability
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 2-Aminohex-5-enoic acid hydrochloride in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The compound is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that the compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-aminohex-5-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-3-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFJKOCOUXSEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)
![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B2476294.png)
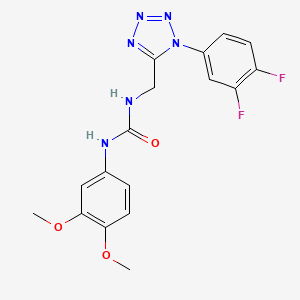
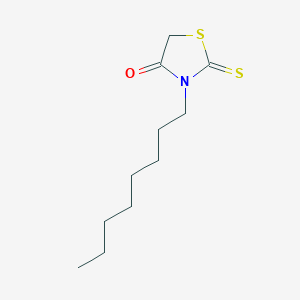
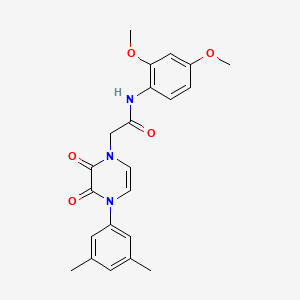
![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)


![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)
![2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2476311.png)
